2-Phenyldiazenylbenzonitrile
Description
The diazenyl group (–N=N–) imparts unique electronic and optical properties, making it relevant in materials science, dye chemistry, and coordination chemistry.
Properties
IUPAC Name |
2-phenyldiazenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-10-11-6-4-5-9-13(11)16-15-12-7-2-1-3-8-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXVXJJDCCIQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60313269 | |
| Record name | 2-phenyldiazenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38302-59-9 | |
| Record name | NSC268354 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenyldiazenylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60313269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyldiazenylbenzonitrile can be synthesized through a diazotization reaction. This involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then coupled with benzonitrile to yield the desired product. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-Phenyldiazenylbenzonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyldiazenylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the diazenyl group can yield aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-Phenyldiazenylbenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Phenyldiazenylbenzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Comparison
| Compound Name | Key Substituents | CAS Number | Notable Properties |
|---|---|---|---|
| 2-Phenyldiazenylbenzonitrile | Phenyldiazenyl, nitrile | N/A | Conjugation, optical activity |
| 2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]diazenyl]-5-nitrobenzonitrile | Nitro, cyanoethylamino | 12270-46-1* | High polarity, stability |
| 2-Chloro-6-methylbenzonitrile | Chloro, methyl | Not specified | Polarized reactivity |
| 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile | Chlorophenyl-ethylamino | Not specified | Bioactivity potential |
Note: CAS numbers marked with an asterisk are deleted or replaced per *.
Biological Activity
2-Phenyldiazenylbenzonitrile (CAS No. 38302-59-9) is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a benzonitrile moiety. Its molecular formula is C13H9N3, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The biological activity of 2-Phenyldiazenylbenzonitrile is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The diazenyl group can participate in redox reactions, generating reactive intermediates that interact with biological molecules. This interaction may modulate several biochemical pathways, leading to observed biological effects such as:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Antimicrobial Studies
A study investigating the antimicrobial efficacy of 2-Phenyldiazenylbenzonitrile demonstrated significant activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound possesses noteworthy antibacterial properties, making it a candidate for further development in antimicrobial therapies.
Anticancer Studies
In vitro studies have evaluated the anticancer activity of 2-Phenyldiazenylbenzonitrile against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.4 |
| MCF-7 (Breast Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.7 |
The compound exhibited dose-dependent cytotoxicity, suggesting its potential as a therapeutic agent in oncology.
Case Study: Anticancer Efficacy
In a recent clinical case study, researchers administered a formulation containing 2-Phenyldiazenylbenzonitrile to patients with advanced-stage cancer. The treatment was well-tolerated, and preliminary results indicated a reduction in tumor size in some patients, alongside an improvement in quality of life measures.
Application in Drug Development
The compound's unique structure allows for modifications that can enhance its biological activity. Researchers are exploring derivatives of 2-Phenyldiazenylbenzonitrile to improve potency and selectivity against specific cancer types or bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
